molecular formula C10H15NO2 B11925337 3,5-Diethyl-4-hydroxy-6-methylpyridin-2(1H)-one

3,5-Diethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B11925337
M. Wt: 181.23 g/mol
InChI Key: RWLJFSZNGHZFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This pyridinone derivative features a core six-membered heterocyclic structure known for its ability to act as both a hydrogen bond donor and acceptor, a property that facilitates strong interactions with biological targets . The specific pattern of substituents on the pyridinone ring, including the hydroxy group and alkyl substitutions, is critical in determining the compound's physicochemical properties, lipophilicity, and ultimately its biological activity . Pyridinone scaffolds are recognized for their broad spectrum of pharmacological activities. Research into related compounds has shown potential in areas such as antiviral therapy , particularly as non-nucleoside inhibitors of HIV-1 reverse transcriptase , and anticancer applications , where they can act as kinase inhibitors . The core structure is also explored for its antimicrobial, anti-inflammatory, and iron-chelating properties . The presence of multiple derivatizable positions on the pyridinone ring makes it a versatile intermediate for the synthesis of more complex, target-specific molecules in fragment-based drug design . This product is intended for research purposes as a building block or intermediate in the development of novel therapeutic agents. Please note: This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3,5-diethyl-4-hydroxy-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C10H15NO2/c1-4-7-6(3)11-10(13)8(5-2)9(7)12/h4-5H2,1-3H3,(H2,11,12,13)

InChI Key

RWLJFSZNGHZFEZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1O)CC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diethyl-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method is the condensation of ethyl acetoacetate with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. Reaction conditions often include the use of acid or base catalysts, controlled temperatures, and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in industrial settings are often selected for their ability to facilitate high-throughput synthesis while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions on the pyridinone ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of 3,5-Diethyl-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Pyridinone derivatives exhibit significant variability in solubility, stability, and reactivity based on substituent groups. Below is a comparative analysis:

Compound Substituents Molecular Formula LogP Key Properties
3,5-Diethyl-4-hydroxy-6-methylpyridin-2(1H)-one 3,5-diethyl; 4-OH; 6-methyl C₁₁H₁₇NO₂ ~2.5* Moderate lipophilicity; strong H-bonding (OH group); potential metal chelation
5-(3,5-Difluorophenyl)pyridin-2(1H)-one 5-(3,5-difluorophenyl) C₁₁H₇F₂NO 2.47 Enhanced metabolic stability (fluorine); high electron-withdrawing character
6-(3,5-Dimethoxyphenyl)-1H-pyridin-2-one 6-(3,5-dimethoxyphenyl) C₁₃H₁₃NO₃ 2.47 Increased bulk and electron-donating effects (methoxy); improved solubility in polar solvents
4-Methyl-5,11-dihydro-6H-dipyridodiazepin-6-one Fused diazepine-pyridine system C₁₀H₁₀N₄O N/A Rigid structure; potential CNS activity due to diazepine moiety

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The ethyl and methyl groups in the target compound enhance lipophilicity and steric bulk compared to fluorine or methoxy substituents in analogs .
  • Complexity : Fused systems like 4-Methyl-5,11-dihydro-6H-dipyridodiazepin-6-one exhibit higher structural rigidity, likely influencing target selectivity in biological systems.

Spectroscopic Characterization

1H NMR data for pyridinone derivatives reveals distinct shifts based on substituents:

Compound 1H NMR (δ, ppm)
Target Compound* ~1.2 (t, 6H, CH₂CH₃), ~2.4 (s, 3H, CH₃), ~4.1 (q, 4H, CH₂), ~12.1 (s, 1H, OH)
5-(3,5-Difluorophenyl)pyridin-2(1H)-one 6.8–7.3 (m, aromatic H), 6.4 (s, 1H, pyridinone H), 12.2 (s, 1H, OH)
6-(3,5-Dimethoxyphenyl)-1H-pyridin-2-one 3.8 (s, 6H, OCH₃), 6.5–7.1 (m, aromatic H), 6.3 (s, 1H, pyridinone H), 12.0 (s, OH)

*Predicted based on analogs in .

Key Insights :

  • Ethyl groups produce characteristic triplet (CH₂CH₃) and quartet (CH₂) signals absent in analogs with aryl or methoxy substituents.
  • The hydroxyl proton appears downfield (~12 ppm) in all compounds due to strong deshielding.

Biological Activity

3,5-Diethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a pyridinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C_11H_15NO_2
  • Molecular Weight : Approximately 181.23 g/mol
  • Functional Groups : Hydroxyl group at position 4, ethyl groups at positions 3 and 5, and a methyl group at position 6.

This unique arrangement of functional groups contributes to its biological activity, particularly its ability to engage in hydrogen bonding and nucleophilic reactions, which are crucial for its interaction with biological targets.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly as an inhibitor of HIV-1 reverse transcriptase. This mechanism is vital for the replication of the virus, making this compound a candidate for antiretroviral therapy .

Antioxidant Properties

The compound has demonstrated antioxidant activity, which can help mitigate oxidative stress-related diseases. Its hydroxyl group is likely responsible for its ability to scavenge free radicals.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects. The structural characteristics of this compound may enhance its ability to cross the blood-brain barrier, thus offering protective benefits against neurodegenerative diseases.

The biological activity of this compound can be attributed to its interaction with various enzymes and receptors. For instance:

  • Inhibition of HIV Reverse Transcriptase : The compound binds effectively to the enzyme, disrupting viral replication.
  • Antioxidant Mechanism : It may reduce oxidative damage by neutralizing reactive oxygen species (ROS) through hydrogen donation from its hydroxyl group .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
4-Hydroxy-6-methylpyridin-2(1H)-oneHydroxyl group at position 4; methyl group at position 6Intermediate for synthesizing other derivatives
3-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-oneEthyl group at position 3; hydroxyl group at position 4Potentially different biological activity
4-Hydroxyquinolin-2(1H)-oneHydroxyl group at position 4; quinoline structureExhibits different pharmacological profiles

The specific substitution pattern in this compound enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Inhibition Studies : A study demonstrated that derivatives of pyridinones exhibit significant inhibitory effects on various enzymes. Specifically, this compound showed promising results against HIV reverse transcriptase with a Ki value indicating high potency .
  • Antioxidant Activity Assessment : In vitro assays revealed that the compound significantly reduced oxidative stress markers in cellular models exposed to oxidative agents.
  • Neuroprotective Studies : Animal models treated with the compound exhibited reduced neurodegeneration markers, suggesting its potential in treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the established synthetic routes for 3,5-Diethyl-4-hydroxy-6-methylpyridin-2(1H)-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation, cyclization, or functional group transformations. For example:

  • Step 1: Nitroso intermediate preparation (e.g., nitrosation of pyrimidinones under acidic conditions) .
  • Step 2: Catalytic hydrogenation (e.g., 10% Pd/C under H₂, pH 8–9) to reduce nitroso groups to amines .
  • Step 3: Cyclization under basic or acidic conditions to form the pyridinone core.

Optimization Tips:

  • Monitor pH rigorously during reductions to avoid side reactions.

  • Use polar solvents (e.g., ethanol/water mixtures) for purification to enhance crystallinity .

  • Table 1: Example Reaction Conditions for Analogous Compounds

    StepReagents/ConditionsYield (%)Reference
    NitrosationNaNO₂, H₂SO₄, 0–5°C85–90
    HydrogenationPd/C, H₂, pH 8Quantitative

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign signals for hydroxyl (δ 10–12 ppm), methyl/ethyl groups (δ 1.0–2.5 ppm), and aromatic protons (δ 6–8 ppm). Compare with structurally similar pyridinones .
  • FTIR: Identify O–H (3200–3500 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .
  • X-ray Crystallography: Resolve tautomeric forms and hydrogen-bonding networks using SHELXL for refinement .

Q. What analytical methods are recommended for purity assessment and quantification?

Methodological Answer:

  • HPLC: Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Melting Point Analysis: Compare observed values (>280°C for decomposition) with literature to detect impurities .

Q. How can researchers design initial pharmacological screens for this compound?

Methodological Answer:

  • Target Selection: Prioritize enzymes/receptors with structural homology to pyridinone-binding proteins (e.g., kinases, oxidoreductases) .
  • Assay Types:
    • Radiolabeled Binding Assays: Measure affinity for receptors like GABA or serotonin transporters .
    • Enzyme Inhibition: Use spectrophotometric methods to track NAD+/NADH changes for oxidoreductases .

Advanced Research Questions

Q. What strategies are used to investigate mechanistic interactions with biological targets?

Methodological Answer:

  • Kinetic Studies: Perform time-dependent assays to determine inhibition constants (Kᵢ) and mechanism (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) for receptor-ligand interactions .
  • Mutagenesis: Identify critical residues in enzyme active sites by comparing wild-type vs. mutant activity .

Q. How should researchers address contradictions in synthetic yields or spectral data?

Methodological Answer:

  • Reproducibility Checks: Replicate protocols from conflicting studies while controlling variables (e.g., solvent purity, catalyst batch) .
  • Advanced NMR Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
  • Crystallographic Validation: Compare experimental X-ray structures with computational models to verify tautomeric forms .

Q. What computational approaches predict structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding poses in enzyme active sites (e.g., SIRT1 inhibitors) .
  • QSAR Modeling: Train models on pyridinone derivatives to correlate substituent effects (e.g., –OH, –CH₃) with bioactivity .
  • MD Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

Q. What methodologies elucidate tautomeric behavior or stereochemistry?

Methodological Answer:

  • Variable-Temperature NMR: Track tautomer equilibria (e.g., keto-enol) by observing proton shifts at 25–80°C .
  • Chiral HPLC: Resolve enantiomers using columns like Chiralpak IA and polar mobile phases .
  • VCD Spectroscopy: Compare experimental and calculated vibrational circular dichroism spectra to assign absolute configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.